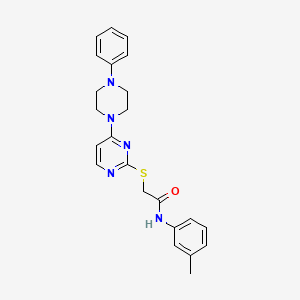

2-((4-(4-phenylpiperazin-1-yl)pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(3-methylphenyl)-2-[4-(4-phenylpiperazin-1-yl)pyrimidin-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5OS/c1-18-6-5-7-19(16-18)25-22(29)17-30-23-24-11-10-21(26-23)28-14-12-27(13-15-28)20-8-3-2-4-9-20/h2-11,16H,12-15,17H2,1H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHHWQXOUJPXYRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CSC2=NC=CC(=N2)N3CCN(CC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

2-((4-(4-phenylpiperazin-1-yl)pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide, also known as N-mesityl-2-((4-(4-phenylpiperazin-1-yl)pyrimidin-2-yl)thio)acetamide, is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's disease. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , indicating a complex structure that includes a piperazine moiety, a pyrimidine ring, and a thioamide linkage. These structural features are believed to contribute to its pharmacological properties.

Target Enzyme: Acetylcholinesterase (AChE)

The primary mechanism by which this compound exhibits its biological activity is through the inhibition of acetylcholinesterase. AChE is an enzyme responsible for the breakdown of acetylcholine (ACh), a neurotransmitter crucial for memory and learning processes. By inhibiting AChE, the compound increases the levels of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

In Vitro Studies

Research has demonstrated that this compound exhibits significant inhibitory activity against AChE. The effectiveness of this compound was evaluated using Ellman's method, which quantifies AChE activity through colorimetric assays. The results indicated that this compound has a promising potential as an acetylcholinesterase inhibitor, which is critical for developing treatments for Alzheimer's disease.

Anticancer Activity

In addition to its neuroprotective effects, this compound has shown potential anticancer properties. Studies have assessed its cytotoxicity against various cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer). The compound demonstrated significant inhibitory effects on these cell lines, with IC50 values indicating potent activity comparable to established chemotherapeutics .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities of this compound compared to other related compounds:

Case Studies

- Alzheimer's Disease Model : In a preclinical study involving animal models of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation, suggesting its potential as a therapeutic agent for neurodegenerative conditions .

- Cancer Cell Line Evaluation : In vitro testing against various cancer cell lines revealed that this compound significantly inhibited cell proliferation and induced apoptosis in both MDA-MB-231 and A549 cells, highlighting its dual role as both an anti-Alzheimer's and anticancer agent .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations

Structural Diversity and Yield Trends :

- Pyrimidine-based analogs (e.g., 2f, 2g, 2e) exhibit low to moderate yields (20–23%), likely due to steric hindrance from bulky aryl substituents (e.g., naphthalen-1-yl) or challenges in nucleophilic substitution reactions .

- Higher yields are observed in benzothiazole derivatives (e.g., 3d: 78%), attributed to optimized reaction conditions for piperazine coupling .

Impact of Substituents on Bioactivity: Halogenated Groups: Chloro and fluoro substituents (e.g., 2g, 2e, Compound 154) correlate with enhanced cytotoxicity. Compound 154’s 4-chlorophenyl group contributes to a 25-fold selectivity for cancer cells (A549) over noncancerous HEK cells . Piperazine Moieties: The 4-phenylpiperazine group (target compound, 3d) is associated with CNS activity in literature, though direct evidence for these compounds is lacking. Heterocyclic Cores: The oxadiazole scaffold (Compound 154) shows superior anticancer potency compared to pyrimidines, likely due to improved metabolic stability and hydrogen-bonding capacity .

Thermal Stability :

- Pyrimidine derivatives with electron-withdrawing groups (e.g., 2g: 4-chlorophenyl) exhibit lower melting points (103–107°C) compared to those with electron-donating groups (2f: 147–148°C), reflecting reduced crystal lattice stability .

Receptor Targeting: Quinazoline derivatives (e.g., 8b) demonstrate nanomolar inhibition of EGFR, driven by fluorinated substituents and hydrogen-bond interactions with kinase domains. This highlights the importance of halogenation and planar heterocycles in tyrosine kinase inhibition .

Structure-Activity Relationship (SAR) Insights

Q & A

Q. How to troubleshoot impurities in the final product using chromatographic methods?

- Use preparative HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) to isolate impurities. 2D NMR (e.g., HSQC, HMBC) characterizes unexpected byproducts. Adjust reaction pH or temperature to suppress side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.